3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)
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Overview
Description
3-[(4-chlorophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-4-hydroxy-2H-thiochromen-2-one is a complex organic compound with a molecular formula of C25H15ClO6. This compound is known for its unique structure, which includes a chlorophenyl group and two thiochromen rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-4-hydroxy-2H-thiochromen-2-one typically involves the reaction of 4-chlorobenzaldehyde with 4-hydroxy-2H-thiochromen-2-one derivatives. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-4-hydroxy-2H-thiochromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions can modify the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as halogenated compounds. These products can have distinct chemical and biological properties .
Scientific Research Applications
3-[(4-chlorophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-4-hydroxy-2H-thiochromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-4-hydroxy-2H-thiochromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2H-chromen-2-one: A simpler analog with similar structural features but lacking the chlorophenyl group.
4-hydroxy-2-quinolone: Another related compound with a different heterocyclic core.
Coumarin derivatives: Compounds with similar biological activities and structural motifs.
Uniqueness
3-[(4-chlorophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-4-hydroxy-2H-thiochromen-2-one is unique due to its dual thiochromen rings and chlorophenyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C25H15ClO4S2 |
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Molecular Weight |
479.0 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-(2-hydroxy-4-oxothiochromen-3-yl)methyl]-2-hydroxythiochromen-4-one |
InChI |
InChI=1S/C25H15ClO4S2/c26-14-11-9-13(10-12-14)19(20-22(27)15-5-1-3-7-17(15)31-24(20)29)21-23(28)16-6-2-4-8-18(16)32-25(21)30/h1-12,19,29-30H |
InChI Key |
BWEBLQGZYIJGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)O)C(C3=CC=C(C=C3)Cl)C4=C(SC5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
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